REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH2:21]1[CH2:22][CH2:23][NH:24][CH2:25]1.[CH:26]([N:27]([CH2:28][CH3:29])[CH:30]([CH3:31])[CH3:32])([CH3:33])[CH3:34].[CH:35]([Cl:36])([Cl:37])[Cl:38].[O:1]=[C:2]1[NH:3][c:4]2[cH:5][cH:6][c:7]([S:12](=[O:13])(=[O:14])[Cl:15])[cH:8][c:9]2[C:10]1=[O:11]>>[O:1]=[C:2]1[NH:3][c:4]2[cH:5][cH:6][c:7]([S:12](=[O:13])(=[O:14])[N:24]3[CH2:23][CH2:22][CH2:21][CH2:25]3)[cH:8][c:9]2[C:10]1=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2ccc(S(=O)(=O)Cl)cc2C1=O
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Name
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Type
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product
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Smiles
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O=C1Nc2ccc(S(=O)(=O)N3CCCC3)cc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |